Lithium chlorate
Description
Structure
2D Structure
Properties
IUPAC Name |
lithium;chlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO3.Li/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHAGELNRSUUGU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-]Cl(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiClO3, ClLiO3 | |
| Record name | lithium chlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_chlorate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074258 | |
| Record name | Lithium chlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13453-71-9 | |
| Record name | Lithium chlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium chlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium chlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Trajectories in Lithium Chlorate Investigations
Early investigations into lithium chlorate (B79027) primarily focused on its fundamental physical and chemical characteristics. Researchers in the early 20th century, such as Berg, and later Campbell and his collaborators, conducted studies to determine the phase diagram of the lithium chlorate-water system. researchgate.net These foundational studies identified the formation of various hydrates of this compound, including (LiClO₃)₄·H₂O, LiClO₃·H₂O, and LiClO₃·3H₂O, and determined their stability at different temperatures. researchgate.net
The synthesis of this compound was also a key area of early research. A common method established was the reaction of hot, concentrated lithium hydroxide (B78521) with chlorine gas. wikipedia.org Thermodynamic properties, such as heats of solution and dilution in water and dioxane-water mixtures, were also investigated to understand the compound's behavior in different solvents. cdnsciencepub.com
Paradigmatic Shifts in Lithium Chlorate Research Focus
The focus of lithium chlorate (B79027) research has evolved significantly from basic characterization to more specialized applications, particularly in electrochemistry. A notable shift occurred with the exploration of molten lithium chlorate's electrochemical properties and its potential use in batteries. wikipedia.org This was driven by the compound's nature as a six-electron oxidant, which makes it a candidate for high energy density applications. wikipedia.org
More recently, research has concentrated on the role of this compound in polymer electrolytes for solid-state lithium batteries. The inclusion of this compound in polymer matrices has been shown to improve ionic conductivity and mobility, which are crucial for the performance of next-generation batteries. This shift reflects a broader trend in materials science towards developing safer and more efficient energy storage solutions.
Emerging Research Frontiers and Scholarly Gaps in Lithium Chlorate Studies
Established Laboratory Synthesis Routes for this compound
In a laboratory setting, this compound is typically synthesized via two primary methods: a double decomposition reaction or the direct chlorination of lithium hydroxide (B78521).
One of the most common laboratory preparations involves the double decomposition reaction between barium chlorate (Ba(ClO₃)₂) and lithium sulfate (B86663) (Li₂SO₄). exrockets.com This method relies on the precipitation of insoluble barium sulfate (BaSO₄) to drive the reaction to completion.
Reaction: Ba(ClO₃)₂ + Li₂SO₄ → 2 LiClO₃ + BaSO₄↓
The general procedure involves heating equimolar solutions of barium chlorate and lithium sulfate to approximately 85°C. exrockets.com The lithium sulfate solution is then added gradually to the barium chlorate solution, causing barium sulfate to precipitate. The solid BaSO₄ is removed through repeated filtration, leaving an aqueous solution of this compound. exrockets.com
An alternative laboratory route is the reaction of chlorine gas with a hot, concentrated solution of lithium hydroxide (LiOH). wikipedia.org
Reaction: 3 Cl₂ + 6 LiOH → 5 LiCl + LiClO₃ + 3 H₂O wikipedia.org
In this process, chlorine gas is bubbled through a near-saturated lithium hydroxide solution at elevated temperatures, typically between 80°C and 90°C. This forms a mixture of lithium chloride (LiCl) and this compound. The two products can then be separated by selective crystallization due to their different solubilities. sciencemadness.org
A third, less common method is the direct neutralization of chloric acid (HClO₃) with lithium hydroxide. ontosight.ai
Reaction: LiOH + HClO₃ → LiClO₃ + H₂O
Industrial-Scale Production Processes for this compound
On an industrial scale, efficiency and waste reduction are paramount. One method employed for large-scale production is ion-exchange chromatography. In this process, a cation-exchange resin is first saturated with lithium ions (Li⁺), typically from a lithium sulfate solution. Subsequently, a solution containing a different chlorate salt, such as sodium chlorate (NaClO₃), is passed through the resin. The lithium ions on the resin are exchanged for the sodium ions in the solution, directly forming this compound in the eluent. This method is advantageous as it avoids the production of solid waste like barium sulfate.
Electrolysis is a fundamental process in the production of chlorates. While often used to produce sodium chlorate from sodium chloride, the same principles can be applied. google.com The electrolysis of a lithium chloride solution can produce this compound. exrockets.com Furthermore, lithium perchlorate (B79767) can be synthesized via the electrolysis of this compound, indicating the foundational role of electrolysis in chlorate chemistry. wikipedia.org
The direct absorption of chlorine gas into a substantially saturated aqueous solution of lithium hydroxide is also a viable industrial process. This method converts the lithium hydroxide into a solution containing lithium chloride and various lithium salts of chlorine oxygen acids, including this compound. google.comwipo.int Subsequent steps are then required to reduce byproducts like lithium hypochlorite (B82951) and lithium chlorite (B76162) back to lithium chloride and to separate the desired this compound. google.comwipo.int
Advanced Purification and Crystallization Strategies for this compound
Achieving high-purity, anhydrous this compound requires specific purification and crystallization techniques. The final dehydration of the salt is a critical step, as recrystallization after this point is considered impractical. exrockets.com
A common procedure for obtaining the anhydrous salt involves concentrating the this compound solution by evaporation under reduced pressure (less than 5 mm Hg) at temperatures kept below 85°C to prevent thermal decomposition. exrockets.com Once the solution is highly concentrated (approximately 90% LiClO₃), it is cooled to induce crystallization. exrockets.com To remove the final traces of water, the crystallized salt is placed in a vacuum furnace or desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) at an elevated temperature (e.g., 80°C) for an extended period. exrockets.com
The relationship between this compound and water is complex, involving several hydrated forms. Phase equilibrium studies of the LiClO₃-H₂O system have identified multiple stable hydrates, with some disagreement in early literature regarding their exact compositions. nist.gov However, studies of the ternary system LiClO₃-LiCl-H₂O helped to unambiguously determine the stoichiometry of these hydrates. nist.govcdnsciencepub.com this compound also exists in two anhydrous enantiotropic forms, α-LiClO₃ and β-LiClO₃, with a transition temperature of 99.8°C. cdnsciencepub.comresearchgate.net
Below is a table summarizing the known hydrates of this compound and their stability ranges in contact with a solution.
| Hydrate (B1144303) Formula | Stability Temperature Range (°C) | Melting Point (°C) | Notes |
| LiClO₃·3H₂O | Below 8.4 | 8.4 | Melts congruently. cdnsciencepub.comresearchgate.net |
| LiClO₃·H₂O | -0.1 to 20.5 | - | Stable within this range. cdnsciencepub.comresearchgate.net |
| (LiClO₃)₄·H₂O | 20.5 to 42.0 | - | Also referred to as the 1/4-hydrate. nist.govcdnsciencepub.comresearchgate.net |
This table presents data from phase equilibrium studies to illustrate the different hydrated forms of this compound.
The choice of solvent system significantly influences the crystallization and purity of this compound. This compound is known for having one of the highest solubilities in water for any chemical compound, reaching 459 g/100 mL at 25°C. wikipedia.org This high solubility means that simple cooling crystallization can be inefficient, often requiring evaporative crystallization to recover the salt. ebner-co.de
Studies on mixed solvent systems, such as dioxane-water, have been conducted to understand the thermodynamic properties and solvation of this compound. researchgate.netcdnsciencepub.com These studies indicate that this compound is highly solvated and that dioxane plays a significant role in the solvation process in these mixtures. researchgate.net While highly soluble in water and ethanol, it is only slightly soluble in acetone. chemicalbook.com This differential solubility can be exploited for purification. For instance, in the synthesis method involving the chlorination of lithium hydroxide, the significant difference in solubility between LiClO₃ and the byproduct LiCl allows for selective crystallization upon cooling. sciencemadness.org
Furthermore, the solubility of a chlorate can be intentionally manipulated. In solutions containing both a chlorate and a chloride, adding a hydroxide of the same alkali metal can depress the solubility of the chlorate, enhancing its crystallization and separation from the chloride. google.com
Catalytic Roles in Organic Synthesis
Scientific literature does not currently support the use of this compound as a catalyst for the following organic transformations. The catalytic activity described is attributed to other lithium salts, most notably lithium perchlorate.
Diels-Alder Reaction Catalysis
There is no substantial evidence to support the use of this compound as a catalyst for the Diels-Alder reaction. However, lithium perchlorate is a well-established promoter for these reactions. wikipedia.orgethz.chrushim.ruacs.org It is proposed that the Lewis acidic lithium cation (Li⁺) coordinates to the dienophile, thereby accelerating the reaction. wikipedia.org Solutions of lithium perchlorate in solvents like diethyl ether have been shown to significantly increase the rate and selectivity of Diels-Alder reactions. ethz.chthieme-connect.com In some cases, these reactions can be conducted in a suspension of lithium perchlorate in dichloromethane. ethz.ch The effect of lithium perchlorate has been described as creating a highly polar medium that can accelerate reactions with polar transition states. ethz.ch
Ene and Metallo-Ene Reaction Acceleration
The acceleration of ene and metallo-ene reactions is strongly catalyzed by lithium perchlorate, particularly in diethyl ether. rsc.orgrsc.org These reactions involve certain allylic hydrocarbons and allyltin (B8295985) compounds with enophiles like diethyl azodicarboxylate. rsc.orgrsc.org Studies have investigated the kinetic effects of lithium perchlorate on these reactions in various solvents, including acetonitrile, acetone, diethyl ether, dimethylformamide, and ethyl acetate. tandfonline.comtandfonline.com The catalytic mechanism is not fully understood but has been attributed to factors such as Lewis acid effects, stabilization of polar transition states, or the internal pressure of the medium. tandfonline.com
This compound-Mediated Acetylation of Organic Substrates
While this compound itself is not cited as a catalyst for acetylation, lithium perchlorate has been demonstrated to be an efficient catalyst for the acetylation of alcohols and phenols using acetic anhydride (B1165640) under mild conditions. nih.govresearchgate.netmdpi.com The catalytic activity of various metal perchlorates in acylation reactions has been studied, with the catalytic efficiency being related to the charge-to-size ratio of the metal ion. researchgate.net
Facilitation of Aminoalkylation Reactions by this compound
The facilitation of aminoalkylation reactions has been reported using solid lithium perchlorate. researchgate.netcam.ac.uk One-pot reactions of aldehydes, secondary amines, and carbon nucleophiles can produce aminoalkylation products in high yields. researchgate.net Similarly, three-component Mannich reactions of naphthols with in situ prepared imines in ethereal lithium perchlorate solutions afford aminoalkylated products. researchgate.net Lithium perchlorate has also been used to catalyze the electrophilic substitution reaction of indoles with aldehydes and ketones. thieme-connect.com
Cyanosilylation of Carbonyl Compounds Under this compound Influence
Solid lithium perchlorate has been found to be a mild and efficient Lewis acid for promoting the cyanosilylation of carbonyl compounds under neutral conditions. wikipedia.org In contrast, some studies have shown that lithium chloride is a highly effective catalyst for the cyanosilylation of various aldehydes and ketones. nih.govcapes.gov.br Other simple lithium compounds have also been investigated as catalysts for this transformation. rsc.org
Reaction Mechanisms Governing Lithium Perchlorate-Catalyzed Processes
The precise mechanism of catalysis by lithium perchlorate in organic reactions is a subject of ongoing discussion and is likely multifaceted. Several theories have been proposed to explain its effects:
Lewis Acid Catalysis : The most widely accepted explanation is that the lithium ion (Li⁺) acts as a Lewis acid. wikipedia.orgacs.org It coordinates to Lewis basic sites on the reactants, such as the carbonyl oxygen of a dienophile in a Diels-Alder reaction. wikipedia.org This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack and thereby accelerating the reaction. thieme-connect.de
Polar Solvent Effects : Concentrated solutions of lithium perchlorate in organic solvents like diethyl ether create a highly polar medium. ethz.ch This increased polarity can stabilize polar transition states, leading to significant rate enhancements for reactions that proceed through such states. ethz.chtandfonline.com
Ionic Aggregation : In some cases, the effects of lithium salts are attributed to the formation of ionic aggregates. researchgate.net These aggregates can influence the reactivity and selectivity of a reaction.
Stepwise Radical Cation Pathways : In certain electrochemically initiated reactions, such as some Diels-Alder reactions in lithium perchlorate/nitromethane electrolyte solutions, a stepwise radical cation mechanism has been proposed. beilstein-journals.org
The dominant mechanism can vary depending on the specific reaction, substrates, and conditions employed.
Kinetic Investigations of Reactions Involving this compound as a Catalyst
A thorough review of scientific literature reveals a notable scarcity of studies focused on the kinetic investigations of reactions where this compound (LiClO₃) functions as a catalyst. The available research predominantly centers on the catalytic decomposition of this compound and its perchlorate counterpart, or the use of other lithium salts, such as lithium perchlorate, as catalysts in organic synthesis.
Lithium perchlorate (LiClO₄), a related compound, has been extensively studied as a catalyst, particularly in accelerating Diels-Alder reactions and other organic transformations. However, similar catalytic activity and corresponding kinetic studies for this compound are not well-documented. This suggests that this compound is not a commonly employed catalyst in the chemical reactions that have been kinetically investigated and reported to date. Therefore, detailed research findings and data tables on the kinetics of this compound-catalyzed reactions are not available.
Inorganic Reaction Pathways of this compound
This compound participates in several key inorganic reactions, primarily involving its synthesis, decomposition, and its role as a potent oxidizing agent.
Synthesis of this compound
There are two primary methods for the synthesis of this compound:
Reaction of Lithium Hydroxide with Chlorine: this compound can be manufactured by bubbling chlorine gas through a hot, concentrated solution of lithium hydroxide. dtic.milwikipedia.org This disproportionation reaction yields both this compound and lithium chloride. dtic.milwikipedia.org The reaction proceeds as follows:
6LiOH + 3Cl₂ → LiClO₃ + 5LiCl + 3H₂O wikipedia.org
To optimize the yield of this compound, careful control of reaction conditions, such as temperature (typically 80-100°C) and the flow rate of chlorine gas, is necessary.
Double Decomposition Reaction: A common laboratory-scale synthesis involves a double decomposition reaction between aqueous solutions of lithium sulfate (Li₂SO₄) and barium chlorate (Ba(ClO₃)₂). webqc.org The insolubility of barium sulfate (BaSO₄) drives the reaction to completion. webqc.org
Li₂SO₄(aq) + Ba(ClO₃)₂(aq) → 2LiClO₃(aq) + BaSO₄(s) webqc.org
The precipitated barium sulfate is removed by filtration, and the resulting this compound solution is concentrated by evaporation under reduced pressure to induce crystallization.
Thermal Decomposition
Upon heating, this compound undergoes exothermic decomposition to produce lithium chloride (LiCl) and oxygen gas (O₂). This decomposition occurs at a lower temperature compared to many other metal chlorates, a characteristic attributed to the instability of its ionic lattice.
2LiClO₃(s) → 2LiCl(s) + 3O₂(g) easychem.org
In the decomposition of lithium perchlorate (LiClO₄), this compound is formed as an intermediate, which then further decomposes to lithium chloride. researchgate.net Studies on molten this compound have noted its thermal stability up to around 140°C, with rapid exothermic decomposition occurring at much higher temperatures. dtic.mil
Oxidizing Properties
This compound is a strong oxidizing agent, a property derived from the chlorate anion (ClO₃⁻), where chlorine is in a +5 oxidation state. wikipedia.org It acts as a six-electron oxidant. wikipedia.org
Reaction with Metals: It reacts exothermically with electropositive metals, such as potassium, to form the corresponding metal oxide and lithium chloride.
LiClO₃ + 2K → LiCl + K₂O + O₂
Electrochemical Reduction: The electrochemical reduction of this compound is facilitated in the presence of acids, electrocatalysts, and redox mediators. wikipedia.orgresearchgate.net This property makes it a candidate for use in high-energy-density flow batteries. wikipedia.orgresearchgate.net In acidic media, the chlorate ion is reduced to the chloride ion.
ClO₃⁻ + 6H⁺ + 6e⁻ → Cl⁻ + 3H₂O
Reaction in Acidic Media: In acidic solutions, this compound can undergo reduction, potentially forming intermediates like chlorine dioxide (ClO₂). The reaction between chlorate and chloride ions in acidic solutions has been studied, showing complex kinetics and leading to the formation of chlorine and chlorine dioxide. cdnsciencepub.com
Reactions in Molten State
The electrochemistry of molten this compound has been investigated for its potential use in batteries. dtic.mil Molten LiClO₃ has a relatively high specific conductance. dtic.mildtic.mil Studies in molten LiClO₃ at approximately 145°C have determined the solubility and diffusion coefficients of lithium oxide (Li₂O) and lithium chloride (LiCl). dtic.mil The material is considered stable within a specific potential range in its molten state. dtic.mil
| Inorganic Reaction Pathway | Reactants | Products | Conditions | Citation |
| Synthesis | Lithium Hydroxide (LiOH), Chlorine (Cl₂) | This compound (LiClO₃), Lithium Chloride (LiCl), Water (H₂O) | Hot, concentrated LiOH solution | dtic.milwikipedia.org |
| Synthesis | Lithium Sulfate (Li₂SO₄), Barium Chlorate (Ba(ClO₃)₂) | This compound (LiClO₃), Barium Sulfate (BaSO₄) | Aqueous solution | webqc.org |
| Thermal Decomposition | This compound (LiClO₃) | Lithium Chloride (LiCl), Oxygen (O₂) | Heating | easychem.org |
| Oxidation of Metal | This compound (LiClO₃), Potassium (K) | Lithium Chloride (LiCl), Potassium Oxide (K₂O), Oxygen (O₂) | N/A | |
| Electrochemical Reduction | Chlorate ion (ClO₃⁻), Hydrogen ions (H⁺) | Chloride ion (Cl⁻), Water (H₂O) | Acidic medium, presence of electrocatalyst | wikipedia.org |
Structural Elucidation and Crystallographic Analysis of Lithium Chlorate Compounds
Single-Crystal X-ray Diffraction Studies of Lithium Chlorate (B79027) and its Hydrates
Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for elucidating the atomic arrangement within a crystalline solid. For lithium chlorate, this technique has been instrumental in characterizing its various hydrated forms.
This compound is known to form several hydrates, including a monohydrate (LiClO₃·H₂O) and a trihydrate (LiClO₃·3H₂O). researchgate.net Early investigations into the this compound-water system identified the stability ranges for these hydrates. The trihydrate is reported to melt congruently at 8.4 °C, while the monohydrate is stable in contact with a solution between -0.1°C and 20.5°C. researchgate.netcdnsciencepub.com Another hydrate (B1144303), with a suggested formula of (LiClO₃)₄·H₂O, is stable between 20.5°C and 42.0°C. researchgate.net
Detailed SC-XRD studies have been conducted on lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O), a closely related compound. These studies revealed a hexagonal crystal system with the space group P6₃mc. iucr.orgnih.gov The structure consists of columns of alternating -Li-(H₂O)₃-Li- units, which are hydrogen-bonded to regular tetrahedral ClO₄⁻ ions. iucr.org
In a study of a bis-glycine lithium bromide monohydrate single crystal, X-ray diffraction revealed a monoclinic system with the space group P2₁/c. tandfonline.com This demonstrates the utility of SC-XRD in characterizing the crystal structures of complex lithium salt adducts.
Further research using SC-XRD is necessary to fully characterize the crystal structures of all this compound hydrates and to resolve any ambiguities regarding their precise stoichiometries and atomic arrangements.
Neutron Diffraction Spectroscopy for this compound Structure Determination
Neutron diffraction offers a complementary technique to X-ray diffraction, being particularly advantageous for locating light atoms, such as hydrogen, with high precision. This is crucial for accurately determining the orientation of water molecules and the details of hydrogen bonding networks in hydrated salts.
A combined X-ray and neutron diffraction study of lithium perchlorate trihydrate (LiClO₄·3H₂O) provided a comprehensive structural refinement. iucr.orgiucr.org The neutron diffraction data was essential in accurately determining the hydrogen atom positions, confirming the hydrogen-bonding scheme in the crystal. iucr.org This study highlighted the presence of weak hydrogen bonds between the water molecules and the perchlorate anions. iucr.org The Li-O bond distances from the neutron diffraction data showed a peak at approximately 1.95 Å, which appears negative due to the negative neutron scattering length of lithium. acs.orgnih.gov
Neutron diffraction with isotopic substitution (NDIS) is a powerful method for resolving the complex structure of ionic solutions by providing direct information on the atomic structure. aip.org While not specifically applied to solid this compound in the provided results, this technique has been used to study the hydration and ion pairing of lithium chloride (LiCl) in aqueous solutions. nih.gov Such studies offer insights into the local environment of lithium ions, which can be extrapolated to understand the solid-state structures of its hydrated salts.
The application of neutron diffraction to this compound and its hydrates would be invaluable for precisely mapping the hydrogen bonding networks, which play a critical role in the stability and properties of these compounds.
Hirshfeld Surface Analysis in this compound Complexes and Adducts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the regions of close contact between molecules, providing insights into the nature and relative importance of various interactions, such as hydrogen bonding and van der Waals forces.
While specific Hirshfeld surface analyses for simple this compound are not detailed in the search results, studies on related complexes provide a framework for understanding its potential intermolecular interactions. For instance, in a study of poly[[di-μ₃-glycine-lithium] perchlorate], Hirshfeld surface analysis revealed that intermolecular H···O/O···H interactions are the most significant contributors to the crystal packing. nih.goviucr.org The analysis generates a "dnorm" surface, where red spots indicate close contacts, and two-dimensional fingerprint plots that quantify the contribution of different types of interactions. iucr.org
In another example involving a copper(II) complex with a perchlorate anion, Hirshfeld analysis showed that O···H interactions via the perchlorate anions were prominent. scirp.orgscirp.org This suggests that in this compound crystals, the chlorate anion would likely participate in significant hydrogen bonding with water molecules in the hydrated forms. The analysis of a ruthenium(II) polypyridyl complex also utilized Hirshfeld surfaces to understand the intermolecular interactions present in the molecule. ijsr.net
Applying Hirshfeld surface analysis to the crystal structures of this compound and its hydrates would allow for a detailed mapping of the intermolecular forces, particularly the hydrogen bonds involving the chlorate ion and water molecules, thereby providing a deeper understanding of the crystal packing and stability.
Elucidation of Coordination Geometries and Bonding in this compound Species
The coordination geometry around the lithium cation and the nature of the bonding within the chlorate anion and between the ions are critical aspects of the structure of this compound.
Ab initio quantum chemical studies on the Li⁺ClO₄⁻ ion pair have explored monodentate, bidentate, and tridentate coordination geometries, with the bidentate structure being the most favored at higher levels of theory. acs.org Similar computational studies on the LiClO₃ molecule in the vapor phase indicated that a bidentate Cₛ symmetry configuration, where the Li⁺ cation coordinates to two oxygen atoms of the ClO₃⁻ anion, is the most stable. researchgate.net A tridentate C₃ᵥ symmetry configuration was found to be higher in energy. researchgate.net
In the solid state, the coordination environment of the lithium ion is influenced by the presence of other species, such as water molecules in hydrates or other ligands in complexes. For example, in lithium perchlorate trihydrate, the lithium atom is coordinated to an almost regular octahedron of water molecules. iucr.org In a polymeric complex of lithium with cyanurate and water ligands, two distinct lithium cations were observed. One exhibited a distorted trigonal-bipyramidal geometry, coordinated to cyanurate anions and water molecules, while the other had a distorted tetrahedral geometry. nih.gov Similarly, in a bis-glycine lithium bromide monohydrate crystal, the lithium atom displays a distorted tetrahedral coordination, bonded to a water molecule and oxygen atoms from two glycine (B1666218) molecules. tandfonline.com
In various lithium chloride adducts, the lithium ion also exhibits different coordination numbers and geometries. For instance, in solid lithium chloride, the lithium has a 6-coordinate octahedral geometry. shef.ac.uk In a complex with dimethyl sulfoxide, polymeric chains are formed where lithium is coordinated by the solvent molecules. iucr.org
These examples demonstrate that the coordination geometry of lithium in chlorate compounds can vary significantly depending on the chemical environment, ranging from bidentate coordination with the chlorate anion in the gas phase to tetrahedral or octahedral coordination in the presence of water or other ligands in the solid state.
Investigation of Ion Pairing and Higher Aggregate Formation in this compound Systems
In solution and in the solid state, ions are not always fully dissociated and can form ion pairs or larger aggregates. The extent of this association is influenced by the solvent, concentration, and the nature of the ions themselves.
Studies on lithium perchlorate in tetraethylene glycol dimethyl ether suggest that the predominant species in solution are ion pairs, with the potential for ion triplets to be the major charged species. researchgate.net Ab initio studies of the Li⁺ClO₄⁻ ion pair have provided theoretical insights into the structural and spectral changes associated with its formation. acs.org
Molecular dynamics simulations of aqueous solutions of lithium chloride (LiCl) and lithium sulfate (B86663) (Li₂SO₄) have been used to investigate ion pairing. nih.gov These simulations, when refined to account for electronic polarizability, provide a good fit with experimental neutron scattering data and highlight the importance of solvent polarization effects. nih.gov Dielectric relaxation spectroscopy on aqueous solutions of LiCl and Li₂SO₄ has identified the presence of double-solvent-separated and solvent-shared ion pairs. acs.org
For LiCl in supercooled aqueous solutions, hybrid Reverse Monte Carlo simulations combined with neutron scattering data have shown the formation of contact ion pairs (Li-Cl). scielo.org.mx These studies indicate that even in contact pairs, the lithium ion's hydration shell remains relatively stable, while the chlorine ion's hydration shell is more disturbed. scielo.org.mx
While direct experimental data on ion pairing in this compound solutions is limited in the provided search results, the behavior of similar lithium salts like the perchlorate and chloride strongly suggests that ion pairing and the formation of higher aggregates are significant phenomena in this compound systems, both in solution and potentially in the formation of complex solid-state structures. The exaggerated electrostatic interactions in simulations can sometimes lead to unphysical clustering, especially for ions with high charge density like lithium. aip.org
Thermodynamic Investigations of Lithium Chlorate Systems
Enthalpic and Entropic Characterization of Lithium Chlorate (B79027) Solutions
The study of enthalpy and entropy changes provides fundamental insights into the energetic and structural modifications that occur when lithium chlorate dissolves and interacts with solvent molecules.
Experimental Determination of Heats of Solution and Dilution
The heats of solution and dilution of this compound have been determined experimentally in water and dioxane-water mixtures. cdnsciencepub.comcdnsciencepub.com These measurements are crucial for understanding the energy changes that occur upon dissolution. In one study, a direct method was used for dilute solutions, while for more concentrated solutions, a method of diluting a saturated solution was employed. cdnsciencepub.com The heat of solution for this compound in water has been reported, and for the process LiClO₃(crystal) → LiClO₃(solution, m), the change in enthalpy (ΔH) varies with the molality of the solution. cdnsciencepub.com
For instance, the heat of solution of this compound in water at different molalities is presented below:
| Molality (m) | -ΔH (cal/mole) |
| 0.1348 | 529 |
| 0.2850 | 497 |
| 0.5280 | 451 |
| 1.018 | 373 |
| 2.050 | 218 |
| 3.010 | 92 |
| 4.020 | -28 |
| Data sourced from a 1972 study on the thermodynamic properties of this compound in water and dioxane-water mixtures. cdnsciencepub.com |
Calculation of Apparent and Relative Partial Molal Heat Contents
From the experimental heats of solution and dilution, the apparent molal heat content (ΦL) and the relative partial molal heat contents of the solvent (L₁) and the solute (L₂) can be calculated. cdnsciencepub.comcdnsciencepub.com The apparent molal heat content represents the difference between the heat content of the solution and the heat content of the pure solvent. nist.gov
The relative partial molal heat contents for this compound in water have been calculated and are presented in the following table:
| Molality (m) | ΦL (cal/mole) | L₁ (cal/mole) | L₂ (cal/mole) |
| 0.1 | 120 | -0.05 | 65 |
| 0.5 | 240 | -0.9 | 220 |
| 1.0 | 320 | -3.2 | 370 |
| 2.0 | 430 | -12.0 | 570 |
| 3.0 | 520 | -25.0 | 730 |
| 4.0 | 600 | -45.0 | 890 |
| Data sourced from a 1972 study on the thermodynamic properties of this compound in water and dioxane-water mixtures. cdnsciencepub.com |
These values provide detailed information about the heat changes associated with the solute and solvent as the concentration of the solution changes. cdnsciencepub.com
Free Energy and Activity Coefficient Determinations in Aqueous and Nonaqueous this compound Solutions
The Gibbs free energy change (ΔG) and activity coefficients (γ) are key thermodynamic parameters that describe the spontaneity of the dissolution process and the deviation of the solution from ideal behavior. The activity coefficients of this compound in water and dioxane-water mixtures have been determined from vapor pressure measurements. cdnsciencepub.comcdnsciencepub.com
The activity coefficients for this compound in water at 25°C are significantly larger than those of sodium chlorate at comparable concentrations, which is attributed to the more extensive hydration of the smaller lithium ion. cdnsciencepub.com For instance, at a molality of 43.7577 m, the activity coefficient of this compound reaches an extremely high value of 16.25. cdnsciencepub.com
The standard free energy change (ΔG⁰), standard enthalpy change (ΔH⁰), and standard entropy change (ΔS⁰) for the dissolution of this compound have also been calculated. cdnsciencepub.com These values help in understanding the thermodynamic driving forces of the dissolution process.
Volumetric and Compressibility Studies of this compound Solutions
Volumetric and compressibility studies provide insights into the solute-solvent and solute-solute interactions and their effect on the structure of the solution. The density and viscosity of aqueous solutions of this compound have been measured over a range of concentrations and temperatures. researchgate.net From these measurements, properties like the apparent molar volume and apparent molar isentropic compressibility can be derived. researchgate.net
Studies on molten this compound have revealed a density of 2.088 g/cm³ at 131.8°C. The investigation of volumetric properties in different solvents can reveal significant changes. For example, large changes in the partial molar volumes of lithium perchlorate (B79767), a related compound, have been observed in various solvents, with the volume change being proportional to the compressibility coefficients of the solvents. researchgate.net
Thermodynamic Analysis of Phase Stability and Equilibrium in this compound Systems
The phase stability of this compound systems, including the formation of hydrates, has been a subject of detailed investigation. The equilibrium diagram of the this compound-water system reveals the existence of several hydrates. researchgate.netcdnsciencepub.com Specifically, this compound is known to form three hydrates: LiClO₃·3H₂O, LiClO₃·H₂O, and (LiClO₃)₄·H₂O, each stable within a specific temperature range. researchgate.netcdnsciencepub.comexrockets.com
LiClO₃·3H₂O melts congruently at 8.4°C. researchgate.netcdnsciencepub.com
LiClO₃·H₂O is stable in contact with the solution from -0.1°C to 20.5°C. researchgate.netcdnsciencepub.com
(LiClO₃)₄·H₂O is stable in contact with the solution from 20.5°C to 42.0°C. researchgate.netcdnsciencepub.com
Furthermore, this compound exists in two enantiotropic forms, α-LiClO₃ and β-LiClO₃, with a transition temperature of 99.8°C. researchgate.netcdnsciencepub.com The study of phase diagrams is crucial for understanding the conditions under which different solid phases of this compound are stable. The phase stability of a material can be evaluated by its formation energy, with a more negative formation energy indicating a more stable phase. rsc.org
Solvation Thermodynamics in Mixed Solvent Systems Containing this compound
The thermodynamic properties of this compound have also been explored in mixed solvent systems, such as water-dioxane mixtures. cdnsciencepub.com The presence of a co-solvent like dioxane can significantly influence the solvation of this compound. Vapor pressure measurements have been used to determine the activity coefficients of this compound in these mixed solvents. cdnsciencepub.com
Research has shown that this compound is more highly solvated than sodium chlorate, and dioxane plays a significant role in the solvation of both electrolytes in dioxane-water mixtures. cdnsciencepub.com Quantum chemical calculations on related lithium salts in mixed electrolytes have shown that small free energy changes occur between different preferred structures, indicating that transitions between distinct local arrangements can happen in the mixtures. arxiv.org These studies help in understanding the preferential solvation of ions and the structural modifications of the solvent in the presence of the electrolyte.
Electrochemical Behavior and Properties of Lithium Chlorate
Ionic Conductivity Studies of Lithium Chlorate (B79027) Electrolytes
The ionic conductivity of an electrolyte is a critical parameter that dictates its performance in electrochemical devices. For lithium chlorate, these studies have primarily focused on its molten state, although some research has explored its behavior in aqueous and non-aqueous solutions.
The ionic conductivity of this compound is significantly influenced by both temperature and concentration. In its molten state, which occurs at a relatively low temperature for an inorganic salt (melting point: 127.6–129 °C), it exhibits high specific conductance. dtic.mildtic.mil Research has shown that the specific conductance of molten this compound is comparable to or even higher than many standard aqueous electrolytic solutions at room temperature. dtic.mildtic.mil This high conductivity in the molten state is a key advantage for potential high-temperature battery applications. dtic.mil
The temperature dependence of molten this compound's conductivity has been documented, showing an increase in conductance with rising temperature. This behavior is typical for ionic melts, as higher thermal energy increases ionic mobility. cdnsciencepub.com Studies indicate a complex association behavior in the molten state, suggesting that the melt is not composed of simple ions but involves more complex cohesive interactions. cdnsciencepub.com The activation energies for conductance and viscous flow are comparable, which supports the idea of significant inter-ionic interactions. cdnsciencepub.com
Table 1: Specific Conductance of Molten this compound at Various Temperatures
| Temperature (°C) | Specific Conductance (ohm⁻¹ cm⁻¹) | Reference |
|---|---|---|
| 131.8 | 0.1150 | dtic.mil |
| 143.0 | 0.1420 | dtic.mil |
While systematic studies on the concentration dependence of ionic conductivity in this compound solutions are limited, general principles for molten salt mixtures suggest that the introduction of other salts would alter the conductivity. epj-conferences.orgscispace.com For instance, the addition of lithium nitrate (B79036) to molten this compound has been studied, indicating that such mixtures maintain high conductivity. cdnsciencepub.com In general, for molten salt systems, the ionic conductivity initially increases with the concentration of the charge-carrying species and then may decrease at very high concentrations due to increased viscosity and ion-ion interactions. mdpi.com
The choice of solvent plays a crucial role in determining the ionic transport properties of this compound electrolytes. This compound is known for its exceptionally high solubility in water. wikipedia.org The transport of ions in such aqueous solutions is influenced by the solvation of Li⁺ and ClO₃⁻ ions by water molecules.
Studies have also been conducted on mixed solvent systems. For example, the addition of dioxane to aqueous solutions of this compound significantly reduces the equivalent conductance. cdnsciencepub.com This effect is attributed to the increase in the solvent mixture's viscosity and the decrease in its dielectric constant as the dioxane content increases. cdnsciencepub.com Despite this, research suggests that this compound is less associated than sodium chlorate in these mixed solvents. cdnsciencepub.com
Solid polymer electrolytes (SPEs) are of great interest for developing all-solid-state lithium batteries. The incorporation of lithium salts into a polymer matrix is a common strategy to create these materials. While much of the research in this area has focused on lithium perchlorate (B79767) (LiClO₄), this compound has also been investigated as a potential salt for polymer electrolytes. acs.org
The primary role of the lithium salt in a polymer electrolyte is to provide mobile Li⁺ ions. The salt's presence can also disrupt the crystalline structure of the host polymer, leading to a more amorphous phase. This increased amorphism enhances the segmental motion of the polymer chains, which in turn facilitates the movement of lithium ions and improves ionic conductivity. Therefore, the addition of this compound to a suitable polymer matrix is expected to enhance its ionic conductivity, making it a potentially useful component for solid-state battery development.
Solvent Effects on Ionic Transport in this compound Solutions
Electrode-Electrolyte Interfacial Phenomena in the Presence of this compound
When used with a lithium metal anode, the performance can be hindered by corrosion and potential runaway reactions between the lithium metal and the molten LiClO₃. dtic.mildtic.mil The formation of dendrites during the charging process is also a significant issue, similar to other lithium-based systems. dtic.mil
On the positive electrode side, the choice of material is crucial. Platinum has been observed to be relatively inert for short-term operations involving chlorate, chlorine, or oxygen reactions in molten this compound. dtic.mildtic.mil However, nickel exhibits a more complex active-passive behavior. dtic.mildtic.mil It appears suitable for use in a primary cell where LiClO₃ is cathodically discharged, but not for a chlorine or oxygen electrode. dtic.mildtic.mil The formation of passivating layers, such as lithium oxide (Li₂O), on the electrode surface during discharge can affect the electrode's activity. dtic.mil These interfacial layers can increase the cell's internal resistance and alter the reaction pathways. dtic.mil
Redox Processes and Electrochemical Stability Windows of this compound
This compound is a strong oxidizing agent, a property that defines its electrochemical behavior. wikipedia.org The chlorate anion (ClO₃⁻) can be reduced in a six-electron process to the chloride anion (Cl⁻). This electrochemical reduction is reportedly facilitated by the presence of acids, electrocatalysts, and redox mediators. wikipedia.orgresearchgate.net In acidic media, the reduction can proceed through intermediates such as chlorine dioxide (ClO₂). nih.gov
The electrochemical stability window (ESW) is a key parameter that defines the voltage range over which the electrolyte remains stable without undergoing decomposition. For molten this compound, experimental studies have determined that it is stable in the potential range between 3.2 V and 4.6 V relative to a lithium reference electrode. dtic.mildtic.mil This relatively wide stability window makes it a candidate for high-voltage battery systems. dtic.mil A potential secondary battery system based on Li-Cl₂ in a molten this compound electrolyte could theoretically have an open-circuit potential of 3.97 V. dtic.mildtic.mil
The anodic (oxidation) limit is determined by the oxidation of the chlorate anion or the solvent, while the cathodic (reduction) limit is typically determined by the reduction of the lithium cation to lithium metal. dtic.mildtic.mil The stability of this compound within this potential range is crucial for its application as an electrolyte in rechargeable batteries. dtic.mil
Spectroscopic Characterization of Lithium Chlorate Systems
Vibrational Spectroscopy (Infrared and Raman) of Lithium Chlorate (B79027) Solutions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful probe for the molecular environment in lithium chlorate solutions. It is particularly effective in examining the interplay between the lithium (Li⁺) cation, the chlorate (ClO₃⁻) anion, and the surrounding solvent molecules.
In aqueous solutions of this compound, Raman and IR spectroscopy reveal significant information about the hydration of ions and the resulting perturbations to the water's hydrogen-bonding network. acs.orgmdpi.com Studies on aqueous LiClO₃ solutions show distinct changes in the OH stretching region (3000-3800 cm⁻¹) of the water spectrum as the salt concentration increases. acs.org The broad OH band of pure water can be resolved into components representing different hydrogen-bonding environments. The addition of LiClO₃ alters the relative intensities of these components, indicating that the Li⁺ and ClO₃⁻ ions disrupt the native structure of water to form their own hydration shells. acs.org
The Li⁺ ion, with its high charge density, strongly coordinates with the oxygen atoms of water molecules, creating a primary solvation shell. This strong interaction affects the vibrational modes of the water molecules directly involved in solvation. Similarly, the ClO₃⁻ anion interacts with water, though the nature of this interaction is different from that of the cation. mdpi.com In general, low-charge-density monovalent anions like chlorate (ClO₃⁻) are considered "structure-breaking" ions, meaning they disrupt the hydrogen-bond network of water. mdpi.com The analysis of the water band in Raman spectra of LiClO₃ solutions at different concentrations and temperatures provides a detailed picture of these ion-induced structural changes in the solvent. acs.org
The free chlorate ion (ClO₃⁻) possesses a trigonal pyramidal structure with C₃v symmetry. This symmetry results in specific degeneracies for its vibrational modes. However, in concentrated solutions or molten LiClO₃, strong ionic interactions can perturb this structure, leading to a lowering of its symmetry. acs.org
Raman spectroscopic studies of both molten this compound and its concentrated aqueous solutions have shown a removal of the degeneracy of the ν₃(E) and ν₄(E) modes of the chlorate anion. acs.org This splitting of the degenerate modes indicates that the local environment of the anion is no longer symmetric, and the symmetry of the ClO₃⁻ ion is lowered, likely to Cₛ, due to pronounced ion-ion interactions. acs.org Ab initio calculations support this, suggesting a bidentate coordination of the Li⁺ cation by the ClO₃⁻ anion in the LiClO₃ ion pair, which corresponds to a Cₛ symmetry. researchgate.net
The table below summarizes the observed Raman bands for the chlorate anion in a concentrated aqueous solution, illustrating the splitting of the degenerate modes.
| Vibrational Mode | Assignment | Wavenumber (cm⁻¹) in 10.5 M LiClO₃(aq) at 25°C |
| ν₁ | Symmetric Stretch (A₁) | 936 |
| ν₂ | Symmetric Bend (A₁) | 618 |
| ν₃' | Asymmetric Stretch (E) | 960 |
| ν₃'' | Asymmetric Stretch (E) | 983 |
| ν₄' | Asymmetric Bend (E) | 487 |
| ν₄'' | Asymmetric Bend (E) | 506 |
| Data sourced from studies of aqueous LiClO₃ solutions. acs.org |
Probing Ion Solvation and Solvent-Ion Interactions
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Solutions
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly focusing on the ⁷Li nucleus, is a highly sensitive technique for investigating the local electronic environment of the lithium ion. It provides detailed information on solvation shell structures and complexation phenomena in solution. huji.ac.il
The chemical shift of the ⁷Li nucleus is exquisitely sensitive to its immediate coordination environment. researchgate.netresearchgate.net In solution, the observed ⁷Li chemical shift is a population-weighted average of the shifts corresponding to all the different lithium species present, such as free solvated ions, contact ion pairs (CIPs), and solvent-separated ion pairs (SSIPs). researchgate.netnih.gov By measuring the ⁷Li chemical shift in this compound solutions with varying solvents and concentrations, one can deduce the nature of the Li⁺ solvation.
For instance, changes in the solvent composition or the salt concentration will alter the equilibrium between different solvated species, leading to a measurable change in the ⁷Li chemical shift. arxiv.org This allows for the determination of preferential solvation in mixed-solvent systems and the extent of ion pairing. researchgate.netnih.gov While specific studies dedicated solely to LiClO₃ are less common than for salts like lithium perchlorate (B79767), the principles are directly applicable. researchgate.netresearchgate.net The formation of contact ion pairs between Li⁺ and ClO₃⁻ would lead to a distinct change in the ⁷Li chemical shift compared to the fully solvated ion, providing a means to quantify this interaction.
⁷Li NMR chemical shift titration is a powerful method for studying the thermodynamics of complexation between lithium ions and various ligands, such as crown ethers or other ionophores. researchgate.netnih.gov The technique involves monitoring the ⁷Li chemical shift as the concentration of the complexing agent is systematically varied while keeping the lithium salt concentration constant. nih.gov
When a ligand is added to a this compound solution, an equilibrium is established between the free solvated Li⁺ ion and the complexed Li⁺-ligand species. If the exchange between these two states is fast on the NMR timescale, a single, concentration-weighted average peak is observed. researchgate.netnih.gov The change in the observed chemical shift (δ_obs) as a function of the ligand-to-metal ratio can be fitted to a binding model (e.g., 1:1 or 1:2 complexation) to extract the stability constants (K) for the complexation reaction. nih.gov This methodology provides precise data on the strength of the interaction between the lithium cation and the complexing agent in a this compound environment. researchgate.netpnas.org
Elucidation of Lithium Ion Solvation Shell Structures
X-ray Photoelectron Spectroscopy (XPS) and X-ray Photoelectron Emission Microscopy (XPEEM) in this compound Surface Studies
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition and chemical states of the species present on a material's surface. acs.orgiphy.ac.cn When combined with microscopy, as in X-ray Photoelectron Emission Microscopy (XPEEM), it allows for spatially resolved chemical analysis. mdpi.compsi.chosti.gov
These techniques are invaluable for studying the surface of solid this compound or the interfaces formed when LiClO₃ is used as an electrolyte salt in electrochemical devices. researchgate.net For example, in the context of lithium-ion batteries, XPS is widely used to characterize the solid electrolyte interphase (SEI), a passivation layer that forms on the electrode surface. acs.orgacs.org If an electrolyte containing this compound were used, XPS could identify the specific chlorine and lithium-containing compounds that constitute the SEI. The binding energies of the Li 1s, Cl 2p, and O 1s core levels would reveal the chemical states, distinguishing between LiClO₃, lithium oxides (Li₂O), lithium hydroxide (B78521) (LiOH), or other reduction products. mdpi.commdpi.com
XPEEM adds a spatial dimension to this analysis, making it possible to map the chemical composition across a surface with high resolution. psi.chosti.govagh.edu.pl This is particularly useful for studying inhomogeneous surfaces, such as electrodes where different chemical species may be localized in specific areas. researchgate.net For a system involving this compound, XPEEM could be used to visualize the distribution of chlorate-derived species on an electrode surface, providing insights into the uniformity of SEI formation or the sites of specific surface reactions. mdpi.compsi.ch
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound Complexes
Ultraviolet-Visible (UV-Vis) spectroscopy, a technique that measures the absorption of ultraviolet and visible light by a substance, provides insights into the electronic transitions within molecules and ions. In the context of this compound (LiClO₃), the application of UV-Vis spectroscopy is primarily focused on monitoring chemical transformations rather than characterizing stable, isolated this compound complexes.
The chlorate ion (ClO₃⁻) itself does not possess strong chromophoric properties, meaning it does not absorb significantly in the 250-450 nm range of the UV-Vis spectrum. researchgate.net Its spectrum in aqueous solution is largely featureless when compared to other related chlorine-containing species like chlorine dioxide. researchgate.net
Consequently, the utility of UV-Vis spectroscopy in this compound systems is most prominent in the study of its reaction kinetics and mechanisms, particularly in redox processes where colored or UV-active species are generated. For instance, the reduction of chlorate can lead to the formation of chlorine dioxide (ClO₂), a species with a distinct absorption profile in the UV-Vis range. researchgate.netnih.gov Research into the chlorate-chloride reaction has utilized UV-Vis spectroscopy to follow the rate of reaction by monitoring the appearance of the characteristic absorption bands of ClO₂. researchgate.net Similarly, in studies of hydrogen-chlorate power sources, UV-Vis spectrophotometry has been employed for operando monitoring of the electrolyte composition during discharge, tracking the transformation of the chlorate solution. nih.gov
The formation of ClO₂ in such systems is an indicator of the ongoing chemical changes involving the chlorate ion. This autocatalytic cycle, involving the generation of the unstable intermediate HClO₂, can be followed by observing the accumulation of ClO₂. nih.gov Therefore, while direct UV-Vis characterization of a stable this compound coordination complex is not a common subject of research, the technique is a valuable tool for quantitatively analyzing the reactivity and transformation of this compound in solution.
Interactive Data Table: UV-Vis Active Species in this compound Reaction Systems
This table summarizes the key UV-Vis active species that are monitored in systems containing this compound.
| Compound Name | Formula | Role in System | Observed λmax (nm) | Source |
| Chlorine Dioxide | ClO₂ | Reaction Product/Intermediate | ~360 | researchgate.net |
| This compound | LiClO₃ | Reactant | No significant absorption | researchgate.net |
Theoretical and Computational Chemistry Approaches to Lithium Chlorate
Quantum Chemical Calculations (Density Functional Theory - DFT) for Lithium Chlorate (B79027) Systems
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a versatile and widely used approach in chemistry and materials science for calculating the properties of molecules and solids. researchgate.netmdpi.com For a compound like lithium chlorate, DFT can provide a detailed understanding of its electronic characteristics, stability, and reactivity.
DFT calculations can elucidate the electronic structure of this compound, providing a picture of how electrons are distributed among the lithium cation (Li⁺) and the chlorate anion (ClO₃⁻). This analysis helps in understanding the nature of the ionic bond between lithium and the chlorate group.
Bader charge analysis, a method used to partition molecules into atoms based on zero-flux surfaces, can be employed to calculate the charges on individual atoms within the optimized crystal structure. mdpi.com For an ionic compound like this compound, this analysis would be expected to confirm the presence of nearly full charges on the constituent ions (Li⁺, Cl⁵⁺, and O²⁻), providing a quantitative measure of the ionic character of the bonds. mdpi.com
Furthermore, the calculation of the density of states (DOS) reveals the distribution of energy levels available for electrons within the material. mdpi.com For an insulator like this compound, the DOS would show a significant band gap between the valence band (composed of occupied orbitals, primarily from the chlorate anion) and the conduction band (composed of unoccupied orbitals). mdpi.com The size of this band gap is a crucial parameter determining the material's electronic conductivity. mdpi.com
In various environments, such as in solution or within a crystal lattice, the lithium cation can coordinate with one or more chlorate anions or solvent molecules to form coordination complexes. DFT calculations are instrumental in determining the binding energy of these complexes. magtech.com.cn The binding energy quantifies the strength of the interaction between the lithium ion and the coordinating species.
The calculation typically involves optimizing the geometry of the complex and the individual constituent molecules (the lithium ion and the chlorate anion/solvent molecules) and then calculating the energy difference between the complex and its separated components. mdpi.com A higher binding energy indicates a more stable complex. This information is crucial for understanding solvation phenomena and the formation of ion pairs in electrolyte solutions. mdpi.comuwindsor.ca
The electrochemical stability of a compound like this compound is critical, especially in applications such as batteries where it might be used as an electrolyte salt. DFT can be used to predict the oxidation and reduction potentials of the chlorate anion and its lithium complexes. mdpi.com
These calculations involve determining the Gibbs free energies of the species in its neutral, oxidized, and reduced states. mdpi.com The ionization potential (related to oxidation) and electron affinity (related to reduction) of the molecule or its complexes can be computed. Studies on similar systems, like those involving lithium perchlorate (B79767) (LiClO₄), show that the presence of the lithium ion can enhance the oxidative stability of the anion. acs.org A similar effect would be anticipated for this compound, where the Li⁺ ion would stabilize the chlorate anion, making it more resistant to oxidation. Conversely, the reduction potential can also be significantly affected by the formation of a complex with lithium. acs.org
Molecular electrostatic potential (MEP) maps are valuable tools for understanding the reactive behavior of molecules. d-nb.info An MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). pearson.commdpi.com
For the chlorate anion (ClO₃⁻), an MEP map generated from DFT calculations would show a negative potential localized around the oxygen atoms, indicating these are the primary sites for interaction with the positive lithium cation. The region around the chlorine atom would likely exhibit a more positive potential. d-nb.info For the Li⁺ cation, the potential would be strongly positive. When forming the LiClO₃ ion pair, the MEP map would show the strong electrostatic interaction between the positive potential of the lithium ion and the negative potential of the oxygen atoms on the chlorate anion. researchgate.net
Prediction of Oxidation-Reduction Stability
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of materials, such as diffusion and structural rearrangements. rsc.org
When dissolved in a solvent like water, this compound dissociates into lithium cations (Li⁺) and chlorate anions (ClO₃⁻), which then become solvated by solvent molecules. MD simulations are particularly well-suited to study the structure and dynamics of these solvation shells. arxiv.org
The simulation would involve placing a number of lithium and chlorate ions within a box of solvent molecules and allowing the system to evolve over time. Analysis of the simulation trajectory would reveal key structural information, such as:
Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule (e.g., the oxygen atom of water) at a certain distance from a central ion (Li⁺ or ClO₃⁻). The peaks in the RDF correspond to the solvation shells.
Coordination Number: By integrating the first peak of the RDF, the average number of solvent molecules in the first solvation shell of the ion can be determined. scielo.org.mx Studies on similar ions like Li⁺ in various solvents have shown that the coordination number is typically around four, but can vary depending on the solvent and concentration. scielo.org.mxarxiv.org
MD simulations also provide insights into the dynamics of the system. For instance, the diffusion coefficients of the lithium and chlorate ions can be calculated from their mean square displacement over time. rsc.org This information is fundamental to understanding the ionic conductivity of this compound solutions. The simulations can also reveal the mechanism of ion transport, distinguishing between vehicular motion (where the ion moves with its solvation shell) and structural diffusion (where the ion hops between solvent molecules). arxiv.org
Computational Determination of Ion Transport and Diffusion Coefficients
The performance of an electrolyte is fundamentally linked to its ability to transport ions, a property quantified by the diffusion coefficient. surrey.ac.uk Computational methods, particularly molecular dynamics (MD) simulations, are essential for studying ion transport and calculating these coefficients. researchgate.net
Classical MD simulations model the movement of ions and solvent molecules over time by solving Newton's equations of motion. The forces between particles are described by a force field, which is a set of parameters and equations representing the potential energy of the system. For a this compound electrolyte, the system would consist of Li⁺ cations, ClO₃⁻ anions, and solvent molecules. The diffusion coefficient (D) of a specific ion can be calculated from the simulation trajectory using the Einstein relation, which relates the mean square displacement (MSD) of the ion to time.
Atomistic computer simulations can predict ion transport properties, though the development of highly accurate force fields that work in quantitative agreement with experiments remains an area of active research. surrey.ac.uklidsen.com The general order of diffusivities often observed in such systems is D_solvent > D_anion > D_cation. lidsen.com
Advanced techniques like ab initio molecular dynamics (AIMD) can also be used, where forces are calculated "on the fly" from quantum mechanical principles, offering higher accuracy without reliance on pre-parameterized force fields. researchgate.netlidsen.com These simulations can elucidate the mechanisms of ion movement, such as whether ions move individually or as part of larger clusters. For instance, studies on lithium salts show that the formation of clusters involving the cation, anion, and solvent molecules can significantly impact ionic conductivity and diffusion. nih.gov
Table 1: Representative Computationally Derived Diffusion Coefficients for Lithium Ions in Aqueous Solutions Note: This table presents typical values for Li⁺ in aqueous environments as determined by computational methods. Specific values for this compound solutions depend on concentration and the specific force field used.
| System | Computational Method | Calculated Li⁺ Diffusion Coefficient (D) (10⁻⁹ m²/s) | Reference Context |
|---|---|---|---|
| Aqueous LiCl | Molecular Dynamics (MD) | ~1.0 - 1.4 | Values computed using various force fields and compared with NMR data. researchgate.netpeacta.org |
| Aqueous LiBr | Ab Initio MD (AIMD) | Not specified, but focuses on ion distribution. | AIMD used to study interfacial properties and ion hydration. nih.gov |
| General Electrolytes | MD with Green-Kubo | Dependent on system parameters. | Methodology for calculating transport properties from simulations. researchgate.net |
Prediction of Dielectric Constants in this compound Electrolytes
The dielectric constant is a crucial bulk property of an electrolyte that influences ion dissociation and mobility. Computational chemistry offers a route to predict this property by bridging quantum mechanical calculations with classical simulations. schrodinger.com
The predictive approach typically involves a two-step process:
Quantum Mechanics (QM): The electric properties of individual molecules (solvent and ions) are calculated using methods like Density Functional Theory (DFT). researchgate.netscielo.org.mx These calculations provide accurate information about molecular polarizability and dipole moments.
Molecular Dynamics (MD): The QM-derived properties are used as input for a classical MD simulation of the bulk liquid electrolyte. The simulation captures the collective structural and orientational effects of the molecules in the condensed phase. researchgate.netschrodinger.com
Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Behavior
Ab initio molecular dynamics (AIMD) is a powerful simulation technique that provides a highly accurate description of the dynamic behavior of chemical systems. researchgate.net Unlike classical MD, which relies on empirical force fields, AIMD calculates the forces acting on atoms at each step of the simulation directly from first-principles electronic structure calculations (e.g., DFT). researchgate.netrsc.org This makes AIMD particularly suitable for studying systems where chemical reactions, bond breaking/formation, or complex electronic polarization effects are important.
For this compound, AIMD simulations can provide deep insights into:
Ion Hydration/Solvation: AIMD can precisely model the structure of the solvation shell around the Li⁺ cation and the ClO₃⁻ anion. researchgate.netrsc.org Studies on similar systems have shown that Li⁺ is typically coordinated to four to six solvent molecules. researchgate.netnih.gov AIMD can reveal the dynamic nature of these solvation shells, including the exchange rate of solvent molecules between the first solvation shell and the bulk solvent.
Ion Pairing: The method can be used to investigate the formation and lifetime of contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs) between Li⁺ and ClO₃⁻. Understanding the equilibrium between these species is key to explaining the conductive properties of the electrolyte.
Electrochemical Reactions: AIMD is used to model the initial stages of reactions at electrode-electrolyte interfaces, such as the decomposition of the chlorate anion or solvent molecules, which is fundamental to understanding the formation of the solid-electrolyte interphase (SEI) in batteries. researchgate.net
While computationally expensive, AIMD provides a parameter-free way to explore the complex, dynamic interplay between ions and solvent molecules that governs the macroscopic properties of this compound electrolytes. lidsen.comnih.gov
Derivation of Structure-Property Relationships from Computational Models
A primary goal of computational modeling is to establish clear relationships between the microscopic structure of a material and its macroscopic, observable properties. researchgate.netxray.cz For this compound, theoretical and computational approaches achieve this by connecting atomic-level details to bulk electrolyte characteristics.
From Ion Solvation to Conductivity: Computational models, particularly MD and AIMD simulations, reveal the preferred coordination environments of Li⁺ and ClO₃⁻ ions. acs.org The size and stability of these solvation shells, the extent of ion pairing, and the specific mechanism of ion transport (e.g., ions moving with their solvation shells versus hopping between sites) are directly linked to the calculated diffusion coefficients and, consequently, the ionic conductivity. nih.govacs.org
From Molecular Properties to Dielectric Behavior: By combining QM and MD, a direct link is forged between the polarizability of individual solvent molecules and ions and the bulk dielectric constant of the electrolyte. schrodinger.com This allows for the prediction of how adding this compound will modify the solvent's ability to separate charge, which in turn affects ion mobility.
From Electronic Structure to Stability: Quantum chemistry calculations can determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of the chlorate anion and solvent molecules. mdpi.comacs.org These parameters are crucial for predicting the electrolyte's electrochemical stability window—the voltage range within which the electrolyte remains stable without being oxidized or reduced.
By building these structure-property relationships, computational models serve as a powerful tool for the rational design of new electrolyte systems, enabling the screening of materials with desired properties like high ionic conductivity and electrochemical stability. researchgate.net
Advanced Analytical Methodologies for Lithium Chlorate Research
Mass Spectrometry Techniques for Lithium Chlorate (B79027) Analysis (e.g., ICP-MS, TIMS)
Mass spectrometry techniques offer exceptional sensitivity and specificity for the analysis of lithium chlorate, enabling the detection of trace and ultra-trace elemental impurities and the determination of isotopic ratios.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful tool for quantifying elemental impurities in lithium salts. thermofisher.comspectroscopyonline.com The technique involves introducing a sample into a high-temperature argon plasma, which atomizes and ionizes the elements present. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio, allowing for the detection of impurities at parts-per-billion (ppb) or even lower levels. sepscience.com For high-purity lithium materials, where the concentration of the lithium matrix is very high, ICP-MS systems can face challenges such as the easily ionizable element (EIE) effect, where the high concentration of lithium ions can suppress the signal of other analytes. perkinelmer.com To mitigate this, methods like online gas dilution can be employed, which reduces the sample matrix entering the plasma without manual dilution, thus preserving low detection limits. thermofisher.compepolska.pl ICP-MS is often preferred over ICP-OES when higher purity (e.g., 99.99% or greater) is required, as it provides detection limits that are typically 3-4 orders of magnitude lower. thermofisher.com
Key ICP-MS Applications for Lithium Salts:
Purity Assessment: Detection of a wide range of elemental impurities, including alkali and alkaline earth metals, transition metals, heavy metals, and lanthanides. thermofisher.com
Quality Control: Ensuring raw materials for applications like lithium-ion batteries meet stringent purity requirements, as even trace impurities can negatively impact performance and safety. spectroscopyonline.compepolska.pl
Thermal Ionization Mass Spectrometry (TIMS) is the gold standard for high-precision isotope ratio measurements. While less common for routine purity analysis, TIMS is invaluable in geochemical and specialized research for determining the isotopic composition of lithium (⁶Li and ⁷Li). The technique involves placing the purified sample onto a metal filament, which is then heated under vacuum to ionize the sample. The resulting ions are accelerated into a magnetic field that separates them by mass, allowing for very precise and accurate measurement of isotope ratios.
Atomic Spectroscopies for Elemental Composition (e.g., AAS, ICP-OES, LIBS)
Atomic spectroscopy methods are fundamental for determining the elemental composition of this compound and quantifying metallic impurities.
Atomic Absorption Spectrometry (AAS) is a well-established technique for quantifying specific elements. ontosight.ai It works on the principle that atoms absorb light at characteristic wavelengths. ontosight.ainemi.gov A sample solution is atomized, typically in a flame or a graphite (B72142) furnace, and a beam of light specific to the element of interest is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of the element. ontosight.ai Flame AAS is a robust method for determining lithium concentration, while graphite furnace AAS (GFAAS) offers higher sensitivity for trace element analysis. researchgate.net Interferences from other elements can occur but can often be managed through matrix matching or the use of releasing agents. nemi.govepa.gov
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a workhorse technique for the multi-elemental analysis of lithium salts. sepscience.comchemicalindustryjournal.co.uk Similar to ICP-MS, it uses an argon plasma to excite the atoms of the elements in the sample. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of each element. ICP-OES is known for its robustness, speed, and ability to handle high-matrix samples, making it ideal for analyzing impurities in battery-grade lithium salts. perkinelmer.comchemicalindustryjournal.co.uk High-resolution ICP-OES systems can effectively resolve spectral interferences, allowing for accurate analysis of trace elements even in complex matrices like lithium carbonate. analytik-jena.com
| Parameter | Description | Typical Values/Ranges | Reference |
|---|---|---|---|
| Sample Throughput | Time required to analyze a single sample. | ~144 seconds per run | chemicalindustryjournal.co.uk |
| Detection Limits | Lowest concentration that can be reliably detected. | Low to sub-ppb range | analytik-jena.com |
| Linearity (R²) | Correlation of calibration curves. | 0.9991 to >0.9999 | chemicalindustryjournal.co.uk |
| Matrix Tolerance | Ability to analyze high concentrations of dissolved solids. | Well-suited for high lithium salt matrices | perkinelmer.com |
Laser-Induced Breakdown Spectroscopy (LIBS) is another atomic emission spectroscopy technique that uses a high-energy laser pulse to create a micro-plasma on the sample surface. The light emitted from the plasma is collected and analyzed to determine the elemental composition. LIBS offers the advantage of rapid, direct analysis of solid samples with minimal to no sample preparation. It is considered a promising technique for various applications, including the analysis of lithium-containing materials. researchgate.net
X-ray Based Analytical Techniques (e.g., XRF, XRD) for Compositional and Phase Analysis
X-ray techniques are non-destructive methods that provide valuable information about the elemental composition and crystal structure of this compound.
X-ray Fluorescence (XRF) is a powerful technique for elemental analysis of a wide range of materials, including the raw materials used in lithium salt production. thermofisher.comthermofisher.com In XRF, the sample is irradiated with high-energy X-rays, causing the atoms to emit secondary (or fluorescent) X-rays at energies characteristic of each element. While XRF is highly effective for many elements, it cannot be used to directly measure very light elements like lithium. thermofisher.comthermofisher.comazom.com However, it is an essential tool for quantifying other elements (e.g., Na, K, Ca, Cl) and monitoring impurities during the extraction and production processes of lithium salts. thermofisher.comazom.com Both wavelength-dispersive (WDXRF) and energy-dispersive (EDXRF) systems are used, with WDXRF generally offering higher resolution and sensitivity. thermofisher.comazom.com
X-ray Diffraction (XRD) is the primary technique for determining the crystal structure and phase composition of solid materials. When a beam of X-rays strikes a crystalline sample, it is diffracted in specific directions according to the arrangement of atoms in the crystal lattice (Bragg's Law). The resulting diffraction pattern is a unique fingerprint of the crystalline phase. XRD has been used to study the crystal structure of anhydrous this compound and its different hydrated forms (e.g., LiClO₃·3H₂O, LiClO₃·H₂O). researchgate.netexrockets.com It can also identify different polymorphic forms and detect crystalline impurities within a sample. researchgate.netexrockets.comripublication.com For instance, studies have used XRD to confirm the complete dissolution of lithium salts in polymer matrices by observing the disappearance of peaks corresponding to the crystalline salt. ripublication.com
| Compound/Phase | Key Findings from XRD | Reference |
|---|---|---|
| Anhydrous β-LiClO₃ | X-ray diffraction pattern obtained. | researchgate.netexrockets.com |
| LiClO₃·H₂O (Monohydrate) | Identified as a stable hydrate (B1144303) form. | researchgate.netexrockets.com |
| LiClO₃·3H₂O (Trihydrate) | Identified as a stable hydrate form. | researchgate.netexrockets.com |
| (LiClO₃)₄·H₂O | A hydrate form discovered and characterized. | researchgate.netexrockets.com |
Chromatographic and Other Separation-Based Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating the chlorate anion from other species in a mixture, allowing for its accurate quantification and the assessment of purity.
Ion Chromatography (IC) is the most common and effective method for the determination of the chlorate anion (ClO₃⁻). nih.govchromatographyonline.com This technique separates ions based on their affinity for an ion-exchange resin packed in a column. A liquid mobile phase (eluent) carries the sample through the column, and the separated ions are typically detected by a conductivity detector. amazonaws.comresearchgate.net IC can effectively separate chlorate from other common anions like chloride, nitrate (B79036), and sulfate (B86663), which is crucial for purity analysis. chromatographyonline.comresearchgate.net For enhanced sensitivity and specificity, especially in complex matrices, IC can be coupled with mass spectrometry (IC-MS). thermofisher.comlcms.cz This hyphenated technique combines the separation power of IC with the sensitive and selective detection of MS, allowing for very low detection limits. thermofisher.com Methods have been developed to achieve detection limits for chlorate in the low microgram per liter (µg/L) range. nih.gov
Refractometric Analysis for Solution Characterization
Refractometry is a simple, rapid, and non-destructive technique used to determine the concentration of a solute in a solution by measuring its refractive index. misco.come3s-conferences.org The refractive index of a solution changes with the concentration of the dissolved substance. By using a calibration curve of refractive index versus concentration, the concentration of an unknown this compound solution can be quickly determined. e3s-conferences.org Digital handheld refractometers provide nearly instantaneous readouts and often include automatic temperature compensation to ensure accuracy. misco.com This method is particularly useful for process control and for characterizing prepared solutions in a laboratory setting. schmidt-haensch.com Studies have reported on the measurement of the refractive index for various lithium salt solutions, including lithium chloride and lithium perchlorate (B79767), across different concentrations. cdnsciencepub.comresearchgate.netphyschemres.org
Elucidating Structure Property Relationships in Lithium Chlorate Chemistry
Correlation of Microscopic Structural Features with Macroscopic Chemical and Electrochemical Properties
The observable characteristics of lithium chlorate (B79027) are a direct consequence of its constituent ions: the small, charge-dense lithium cation (Li⁺) and the larger, trigonal pyramidal chlorate anion (ClO₃⁻).
The small ionic radius of the lithium ion is a dominant factor in its chemistry. This high charge density leads to strong electrostatic interactions with polar solvent molecules, particularly water. This powerful ion-dipole interaction is the primary reason for lithium chlorate's exceptionally high aqueous solubility, which reaches 459 g/100 mL at 25 °C. wikipedia.org The extensive hydration of the lithium ion is a key microscopic feature driving this macroscopic solubility. cdnsciencepub.com In contrast, the larger chlorate anion is considered a "structure-breaking" ion in water, meaning it disrupts the hydrogen-bonding network of the solvent. cdnsciencepub.com
Another significant macroscopic property is the relatively low melting point of this compound (127.6–129 °C) for an ionic salt. wikipedia.org This can be attributed to the nature of the ionic lattice. The size and trigonal pyramidal geometry of the chlorate anion, combined with the small lithium cation, can lead to a less stable ionic lattice with lower lattice energy compared to other salts with simpler, more symmetrical anions, facilitating the transition to a molten state at a lower temperature.
From an electrochemical standpoint, this compound is a potent oxidizing agent. wikipedia.org The chlorate anion can accept up to six electrons during reduction. wikipedia.org This microscopic property underpins its macroscopic function as a powerful oxidant, making it a candidate for use in high energy density applications like flow batteries. wikipedia.org The thermal decomposition of this compound into lithium chloride (LiCl) and oxygen is an exothermic process, a macroscopic manifestation of the relative instability of the chlorate anion at elevated temperatures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | LiClO₃ | wikipedia.org |
| Molar Mass | 90.39 g/mol | wikipedia.org |
| Melting Point | 127.6-129 °C | wikipedia.org |
| Solubility in Water (25 °C) | 459 g/100 mL | wikipedia.org |
| Appearance | White crystalline solid | |
| Density (molten, 131.8 °C) | 2.088 g/cm³ |
Influence of Ionic Interactions and Solvation on Bulk and Interfacial Behavior of this compound
The behavior of this compound in solution is governed by the complex interplay of ion-solvent and ion-ion interactions. These interactions dictate the properties of the bulk solution and its behavior at interfaces, which is particularly relevant for electrochemical applications.
Solvation and Ion-Pairing: In solution, Li⁺ and ClO₃⁻ ions are surrounded by solvent molecules, forming solvation shells. Due to its high charge density, the Li⁺ ion strongly coordinates with solvent molecules and is considered a "structure-ordering" ion. cdnsciencepub.com Conversely, the ClO₃⁻ anion is a "structure-disordering" ion. cdnsciencepub.com Studies in water-dioxane mixtures show that this compound is more highly solvated than sodium chlorate, a direct result of the smaller size and stronger electrostatic field of the Li⁺ ion. cdnsciencepub.com
In solvents with a low dielectric constant, such as mixtures with a high percentage of dioxane, the electrostatic attraction between the oppositely charged ions is less effectively screened. This leads to the formation of ion pairs (Li⁺ClO₃⁻). cdnsciencepub.com The formation of these neutral or solvent-separated pairs reduces the number of free charge carriers, leading to a decrease in equivalent conductance. cdnsciencepub.comcdnsciencepub.com Despite this, studies indicate that this compound is less prone to association than sodium chlorate in these mixed solvents. cdnsciencepub.com
Bulk and Interfacial Properties: The macroscopic properties of this compound solutions, such as viscosity and ionic conductivity, are direct reflections of these microscopic interactions. In water-dioxane mixtures, increasing the dioxane content raises the viscosity and lowers the dielectric constant, both of which contribute to a significant reduction in ionic conductance. cdnsciencepub.com In its molten state, this compound is an ionic conductor, with its conductivity influenced by temperature and the presence of additives.
At interfaces, such as those between an electrolyte and an electrode, the solvation shell structure is critical. The incorporation of this compound into natural polymer electrolytes has been explored for all-solid-state lithium batteries. researchgate.net In these systems, the salt can enhance the amorphous nature of the polymer matrix, which facilitates the movement of ions and improves ionic conductivity. researchgate.net The dissociation of the salt within the polymer and the interaction of Li⁺ ions with the polymer chains are key to this enhancement. The potential use of this compound in high energy density flow batteries also highlights the importance of its interfacial behavior, as its function as an oxidant relies on efficient charge transfer at the electrode surface. wikipedia.orggoogle.com
Computational and Experimental Approaches for Material Design Principles Based on this compound Properties
The rational design of new materials incorporating this compound relies on a synergistic combination of experimental characterization and computational modeling. These approaches provide the fundamental insights needed to predict and optimize material performance.
Experimental Approaches: A variety of experimental techniques are employed to characterize this compound and materials derived from it:
Electrochemical Analysis: Techniques like cyclic voltammetry (CV) and rotating disk electrode (RDE) studies are used to probe the electrochemical reduction pathways and kinetics of the chlorate anion.
Thermal Analysis: Methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining thermal stability, decomposition temperatures, and reaction kinetics.
Spectroscopic Methods: In situ Raman spectroscopy can be used to identify chemical intermediates formed during electrochemical reactions. Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for investigating ion-solvent and ion-polymer interactions by observing changes in vibrational modes and chemical shifts. asianpubs.org
Physicochemical Measurements: Standard laboratory measurements of conductivity, viscosity, and density provide crucial macroscopic data for electrolyte solutions, which can be correlated with changes in solvent composition or salt concentration. cdnsciencepub.com Vapor pressure measurements have been used to determine the activity coefficients and solvation numbers of this compound in various solvents. cdnsciencepub.com
Computational Approaches: Computational chemistry provides molecular-level insights that are often inaccessible through experiments alone:
Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the fundamental properties of this compound. They can be used to determine lattice energies, bond dissociation energies, electronic structures, and the thermodynamics of ion hydration and solvation. By modeling the interaction between Li⁺ ions and various solvent molecules or polymer segments, DFT can help screen candidate materials for electrolytes.
Molecular Dynamics (MD) Simulations: MD simulations model the time-dependent behavior of a system, providing a dynamic picture of molecular interactions. nsf.gov For this compound-based electrolytes, MD can be used to simulate the formation of solvation shells, the dynamics of ion transport (diffusion), and the formation of ion pairs. acs.org By predicting properties like ionic conductivity and viscosity, MD simulations can guide the design of electrolytes with optimal transport properties for applications like batteries. nsf.govacs.org
By integrating these experimental and computational methods, researchers can establish clear structure-property relationships. This knowledge forms the basis for material design principles, enabling the targeted development of, for example, novel polymer electrolytes or high-performance flow battery systems that leverage the specific properties of this compound.
Q & A
Q. What experimental methods are recommended for determining the solubility of lithium chlorate at varying temperatures?
this compound exhibits exceptionally high water solubility (e.g., 283 g/100 mL at 10°C), necessitating precise gravimetric or ion chromatographic methods. Researchers should prepare saturated solutions under controlled temperature (±0.1°C) using thermostatic baths, followed by evaporation and mass quantification of the residue. Ion chromatography (e.g., Dionex ICS-6000 with AS19 column) can separate and quantify chlorate ions in solution . Note that solubility data above 90°C may require extrapolation or high-temperature experimental setups due to limited published data .
Q. How can this compound be synthesized in laboratory settings, and what factors influence yield?
this compound is synthesized by reacting chlorine gas with hot, concentrated lithium hydroxide: Key factors include temperature control (80–100°C), chlorine gas flow rate, and hydroxide concentration. Excess LiOH minimizes side reactions (e.g., LiCl formation). Post-synthesis purification involves crystallization from aqueous solutions, leveraging its high solubility .
Q. What safety protocols are critical when handling this compound in experimental workflows?
this compound is a strong oxidizer and reacts explosively with organic materials or reducing agents. Researchers must:
- Store in airtight, non-reactive containers (e.g., glass) away from heat and moisture.
- Use fume hoods for synthesis and decomposition experiments to avoid inhalation of toxic gases (e.g., ClO₂).
- Avoid contact with metals (e.g., tin, lead oxides) due to corrosive interactions .
Advanced Research Questions
Q. How can thermal decomposition kinetics of this compound be characterized, and what discrepancies exist in reported mechanisms?
this compound decomposes upon heating: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study kinetics. Researchers must validate gas products (e.g., O₂) via gas chromatography or mass spectrometry. Discrepancies arise when extrapolating data from analogous compounds (e.g., KClO₃), as activation energies and intermediate phases may differ .
Q. What methodologies are effective for studying the electrochemical reduction of this compound?
Cyclic voltammetry (CV) and rotating disk electrode (RDE) techniques under acidic conditions can elucidate reduction pathways. For example, LiClO₃ acts as a six-electron oxidant in the presence of H⁺ ions, with catalytic surfaces (e.g., Pt) enhancing reaction rates. In situ Raman spectroscopy may identify intermediates like ClO₂⁻ .
Q. How can computational models (e.g., DFT) predict the structural and thermodynamic properties of this compound?
Density functional theory (DFT) simulations can calculate lattice energies, bond dissociation energies, and ion hydration dynamics. Input parameters include LiClO₃’s monoisotopic mass (89.9696 Da) and entropy data (e.g., ΔfH°gas from NIST). Validation requires comparing computed results with experimental thermodynamic databases .
Q. What analytical techniques resolve contradictions in reported solubility and reactivity data for this compound?
Conflicting solubility values (e.g., at high temperatures) can be addressed using high-precision techniques like isothermal saturation with inline conductivity probes. Reactivity contradictions (e.g., corrosion of specific metals) require controlled exposure experiments paired with SEM-EDS to analyze surface degradation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
